4-Benzyl-1,4-diazepane-1-carboximidamide

Description

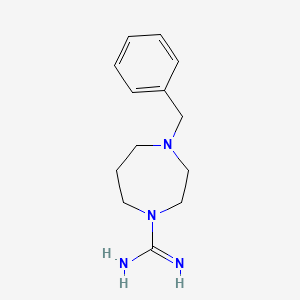

4-Benzyl-1,4-diazepane-1-carboximidamide is a seven-membered diazepane ring derivative featuring a benzyl substituent at the 4-position and a carboximidamide group at the 1-position.

Properties

IUPAC Name |

4-benzyl-1,4-diazepane-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4/c14-13(15)17-8-4-7-16(9-10-17)11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H3,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJIWJKUZRWOQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=N)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The primary synthetic method for 4-Benzyl-1,4-diazepane-1-carboximidamide involves the reaction between benzylamine and 1,4-diazepane-1-carboximidamide. This reaction is typically conducted under controlled conditions using polar solvents such as ethanol or methanol. Catalysts may be employed to facilitate the reaction, and parameters such as temperature and reaction time are optimized to maximize yield and product purity.

| Step | Reactants | Solvent | Catalyst | Temperature | Time | Outcome |

|---|---|---|---|---|---|---|

| 1 | Benzylamine + 1,4-diazepane-1-carboximidamide | Ethanol/Methanol | Acid or base catalyst (optional) | 40–80 °C | Several hours | Formation of target compound |

The reaction is generally a nucleophilic substitution or addition at the carboximidamide functional group, attaching the benzyl moiety to the diazepane ring system.

Industrial Production Methods

In industrial settings, the synthesis is scaled up with attention to process efficiency and cost-effectiveness. The same reaction principles apply, but with modifications such as:

- Use of larger reactors with controlled stirring and temperature regulation.

- Optimization of solvent volumes and catalyst amounts to reduce waste.

- Implementation of purification steps like recrystallization or chromatographic separation to ensure high purity of the final product.

- Monitoring of reaction progress via analytical techniques such as HPLC or LC-MS to maintain consistent quality.

Additional purification is critical to remove side products and unreacted starting materials, ensuring the compound meets industrial standards.

Alternative Synthetic Approaches and Related Methods

While direct reaction of benzylamine with 1,4-diazepane-1-carboximidamide is the main route, related synthetic strategies from the literature on similar heterocyclic carboximidamides provide insights:

- Use of thiocarbonyldiimidazole for activation of amines followed by coupling with substituted amines, as seen in the synthesis of related piperazine carboximidamides.

- Refluxing mixtures of amines with cyanocarbonimidates in solvents like acetonitrile to form carboximidamide derivatives, which can be adapted for diazepane systems.

- Microwave-assisted alkylation techniques on diazepine derivatives to enhance regioselectivity and reduce reaction times, potentially applicable to benzyl substitution on diazepane rings.

These methods suggest potential for optimization of the synthesis of 4-Benzyl-1,4-diazepane-1-carboximidamide by modifying reaction conditions or employing activating agents.

Reaction Conditions and Optimization

Key parameters influencing the yield and purity include:

- Solvent Choice: Ethanol and methanol are common, but solvents with higher flashpoints such as NMP (N-Methyl-2-pyrrolidone) have been used in analogous reactions to improve safety and reaction efficiency.

- Catalyst Selection: Acidic or basic catalysts can accelerate the reaction; copper(I) acetate has been effective in related heterocyclic functionalization reactions.

- Temperature: Moderate heating (40–80 °C) is typical; microwave heating can offer rapid reaction times and improved regioselectivity.

- Reaction Time: From 1 hour to several hours depending on scale and method.

Purification Techniques

Purification is essential to isolate the target compound from side products and unreacted materials:

- Recrystallization: Commonly used for solid products to enhance purity.

- Chromatography: Reverse-phase chromatography is employed for fine purification, especially in research-scale synthesis.

- Analytical Confirmation: High-resolution mass spectrometry (HRMS), LC-MS, and HPLC are standard for confirming molecular structure and purity.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | Benzylamine, 1,4-diazepane-1-carboximidamide |

| Solvents | Ethanol, Methanol, NMP (for safety and efficiency) |

| Catalysts | Acidic or basic catalysts; copper(I) acetate in related reactions |

| Temperature Range | 40–80 °C; microwave heating as alternative |

| Reaction Time | 1–6 hours, depending on method and scale |

| Purification Methods | Recrystallization, reverse-phase chromatography |

| Analytical Techniques | HPLC, LC-MS, HRMS |

| Industrial Scale Considerations | Process optimization for yield, purity, cost, and safety; large reactors and controlled conditions |

Research Findings and Notes

- The reaction mechanism primarily involves nucleophilic attack by benzylamine on the carboximidamide group of the diazepane derivative.

- Copper-catalyzed C–H functionalization methods developed for related heterocycles may inspire alternative synthetic routes for this compound, potentially improving yields or selectivity.

- Microwave-assisted synthesis can redirect alkylation regioselectivity, which may be exploited to improve the preparation of benzyl-substituted diazepane derivatives.

- Purity levels greater than 95% are achievable with optimized chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1,4-diazepane-1-carboximidamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where one or more of its atoms or functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of 4-Benzyl-1,4-diazepane-1-carboximidamide include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of 4-Benzyl-1,4-diazepane-1-carboximidamide depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxides or other oxygen-containing compounds, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

4-Benzyl-1,4-diazepane-1-carboximidamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It may be used in studies of biological systems, including investigations of enzyme interactions and cellular processes.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Benzyl-1,4-diazepane-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Acetyl-1,4-diazepane-1-carboximidamide Hydrobromide

- Structural Differences: Replaces the benzyl group with an acetyl substituent.

- Physicochemical Properties :

- Pharmacological Implications: The acetyl group’s electron-withdrawing nature could influence hydrogen-bonding interactions with targets, possibly reducing binding affinity compared to the benzyl variant. No direct activity data are available in the evidence.

Benzyl 4-Aminopiperidine-1-carboxylate

- Core Structure : Six-membered piperidine ring vs. seven-membered diazepane. The shorter ring may reduce conformational flexibility.

- Functional Groups : Carboxylate ester replaces the carboximidamide group, significantly altering electronic properties (e.g., reduced basicity).

- Safety Profile: Limited toxicological data are reported, with precautionary measures emphasizing eye, skin, and ingestion hazards . This contrasts with the diazepane derivative, where safety data are unspecified in the evidence.

4-Benzyl-1,3-Thiazole Derivatives

- Core Structure : Thiazole (five-membered ring with sulfur and nitrogen) vs. diazepane. The thiazole’s aromaticity confers rigidity, while diazepane offers greater flexibility.

- However, the diazepane-carboximidamide structure’s pharmacological profile remains unexplored in the evidence.

Data Table: Key Properties of Compared Compounds

*Estimated based on analogous structures.

Research Findings and Implications

- Structural Flexibility vs. Rigidity : The diazepane core’s seven-membered ring may offer better adaptability to target binding sites compared to rigid thiazole or piperidine systems .

- Role of Substituents : The benzyl group’s lipophilicity could enhance blood-brain barrier penetration, whereas acetyl or carboxylate groups prioritize solubility.

- Safety Considerations: Toxicological data gaps for diazepane derivatives highlight the need for further studies, particularly given the hazards noted in piperidine analogues .

Biological Activity

4-Benzyl-1,4-diazepane-1-carboximidamide (CAS No. 2173091-70-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Benzyl-1,4-diazepane-1-carboximidamide is characterized by a diazepane ring substituted with a benzyl group and a carboximidamide functional group. The molecular formula is , and it has a molecular weight of approximately 230.31 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₄ |

| Molecular Weight | 230.31 g/mol |

| CAS Number | 2173091-70-6 |

| Solubility | Soluble in DMSO and ethanol |

Anticancer Potential

Recent studies have indicated that 4-Benzyl-1,4-diazepane-1-carboximidamide exhibits significant anticancer properties. It has been evaluated for its effectiveness against various cancer cell lines, showing promising results in inhibiting cell proliferation.

- Mechanism of Action : The compound appears to interfere with the cell cycle, particularly affecting the G2/M phase transition. This disruption leads to apoptosis in cancer cells, as evidenced by increased caspase activity in treated cells.

- Case Study : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of diazepane compounds, including 4-Benzyl-1,4-diazepane-1-carboximidamide, exhibited selective cytotoxicity against human cancer cell lines compared to normal cells .

Neuroprotective Effects

In addition to its anticancer properties, research has suggested that this compound may possess neuroprotective effects. It has been studied for its potential to mitigate neuronal damage in models of neurodegenerative diseases.

- Experimental Findings : In vitro assays indicated that 4-Benzyl-1,4-diazepane-1-carboximidamide could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents . This suggests a potential application in treating conditions such as Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of 4-Benzyl-1,4-diazepane-1-carboximidamide has not been extensively characterized; however, preliminary data suggest favorable absorption characteristics.

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Blood-Brain Barrier | Permeable |

Safety and Toxicology

Toxicological studies are essential for evaluating the safety profile of any new compound. Preliminary assessments indicate that 4-Benzyl-1,4-diazepane-1-carboximidamide exhibits low toxicity levels in animal models at therapeutic doses. Further comprehensive toxicological evaluations are warranted to establish safety margins.

Q & A

Q. Table 1: Example Analytical Parameters

| Technique | Parameters | Key Peaks/Features |

|---|---|---|

| HPLC | Column: C18; Flow: 1 mL/min | Retention time ~8–12 min |

| -NMR | Solvent: CDCl; 400 MHz | δ 3.5–4.0 ppm (diazepane protons) |

| LC-MS | ESI+; m/z range: 100–500 | [M+H] at m/z 273.2 |

Basic: What safety protocols should be followed when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and synthesis .

- First Aid:

- Eye Exposure: Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact: Wash with soap/water for 15 minutes; remove contaminated clothing .

- Toxicology: No comprehensive toxicological data exists. Assume acute toxicity and avoid inhalation/ingestion .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

Answer:

Use a 2 factorial design to evaluate variables (e.g., temperature, catalyst concentration, reaction time):

Define Factors: Select 3–4 critical parameters affecting yield.

Design Matrix: Assign high/low levels (e.g., 60°C vs. 80°C).

Response Analysis: Statistically identify interactions (ANOVA) and optimize via response surface methodology (RSM) .

Q. Table 2: Example Factorial Design Matrix

| Run | Temperature (°C) | Catalyst (mol%) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 60 | 1.0 | 6 | 62 |

| 2 | 80 | 1.0 | 6 | 78 |

Advanced: What computational methods can predict the compound’s reactivity or stability?

Answer:

- Molecular Dynamics (MD): Simulate conformational stability in solvent environments using software like GROMACS.

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- AI-Driven Tools: Platforms like COMSOL Multiphysics integrate machine learning to model reaction pathways and optimize conditions .

Advanced: How should researchers address contradictions between theoretical predictions and experimental data?

Answer:

- Re-evaluate Assumptions: Check computational parameters (e.g., solvent effects in DFT) or experimental measurement errors .

- Sensitivity Analysis: Identify variables with the highest uncertainty contribution (e.g., impurity interference in HPLC).

- Cross-Validation: Compare results with alternative methods (e.g., X-ray crystallography vs. NMR) .

Advanced: What separation technologies are effective for purifying this compound?

Answer:

- Membrane Separation: Use nanofiltration to isolate low-molecular-weight impurities .

- Column Chromatography: Employ silica gel with ethyl acetate/hexane gradients.

- Crystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) for recrystallization .

Advanced: How can AI enhance process scalability for this compound?

Answer:

- Autonomous Laboratories: Implement AI-driven systems for real-time reaction monitoring and parameter adjustment .

- Predictive Modeling: Train neural networks on historical data to forecast optimal synthesis pathways .

Advanced: What experimental protocols assess the compound’s stability under varying conditions?

Answer:

- Forced Degradation Studies:

- Thermal Stress: Heat at 40–80°C for 24–72 hours.

- Hydrolytic Stress: Expose to pH 3–9 buffers at 25°C.

- Analytical Monitoring: Track degradation via HPLC and LC-MS .

Q. Table 3: Stability Study Design

| Condition | Temperature | pH | Duration | Degradation Products |

|---|---|---|---|---|

| Thermal | 60°C | N/A | 48 h | <2% |

| Acidic | 25°C | 3.0 | 24 h | ~5% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.